Cas no 21271-60-3 (Carbamic acid,[6-amino-4-[(4-chlorophenyl)amino]-5-nitro-2-pyridinyl]-, ethyl ester (9CI))

Carbamic acid,[6-amino-4-[(4-chlorophenyl)amino]-5-nitro-2-pyridinyl]-, ethyl ester (9CI) structure
21271-60-3 structure
Product Name:Carbamic acid,[6-amino-4-[(4-chlorophenyl)amino]-5-nitro-2-pyridinyl]-, ethyl ester (9CI)
Numero CAS:21271-60-3
MF:C14H14ClN5O4
MW:351.745061397552
CID:290690
PubChem ID:269225
Update Time:2025-04-19

Carbamic acid,[6-amino-4-[(4-chlorophenyl)amino]-5-nitro-2-pyridinyl]-, ethyl ester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,[6-amino-4-[(4-chlorophenyl)amino]-5-nitro-2-pyridinyl]-, ethyl ester (9CI)
    • ( inverted exclamation markA)-gingerol
    • (+)(S) < 6&g
    • (S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-decanone
    • (S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
    • [6]-Gingerol
    • [6]-Gingerol, Zingiber officinale
    • [6-amino-4-(4-chloro-anilino)-5-nitro-pyridin-2-yl]-carbamic acid ethyl ester
    • 1-(4'-hydroxy-3'-methoxyphenyl)-5-hydroxydecan-3-one
    • 3-DECANONE, 5-HYDROXY-1-(4-HYDROXY-3-METHOXYPHENYL)-
    • CHEBI:10136
    • gingerol
    • 21271-60-3
    • Carbamic acid, [6-amino-4-[(4-chlorophenyl)amino]-5-nitro-2-pyridinyl]-, ethyl ester
    • NSC109848
    • Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate
    • Ethyl hydrogen [6-amino-4-(4-chloroanilino)-5-nitropyridin-2-yl]carbonimidate
    • SCHEMBL13328037
    • Ethyl 6-amino-4-(4-chloroanilino)-5-nitro-2-pyridinylcarbamate #
    • DTXSID60943762
    • NSC-109848
    • ethyl N-[6-amino-4-(4-chloroanilino)-5-nitro-2-pyridyl]carbamate
    • AQJCXYDHXZXWPY-UHFFFAOYSA-N
    • Inchi: 1S/C14H14ClN5O4/c1-2-24-14(21)19-11-7-10(12(20(22)23)13(16)18-11)17-9-5-3-8(15)4-6-9/h3-7H,2H2,1H3,(H4,16,17,18,19,21)
    • Chiave InChI: AQJCXYDHXZXWPY-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)NC1=CC(NC(=O)OCC)=NC(=C1[N+](=O)[O-])N

Proprietà calcolate

  • Massa esatta: 351.07362
  • Massa monoisotopica: 351.0734316g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 5
  • Complessità: 441
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 135Ų

Proprietà sperimentali

  • PSA: 132.41

Carbamic acid,[6-amino-4-[(4-chlorophenyl)amino]-5-nitro-2-pyridinyl]-, ethyl ester (9CI) Letteratura correlata

Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.